

resistance monitoring methods for spiromesifen in field populations

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Compound Focus: Spiromesifen

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A Reference Framework for Resistance Monitoring

The table below summarizes key resistance monitoring methods used for fungal pathogens in vineyards, which can be adapted for other pests and chemicals [1].

Monitoring Method	Description	Key Findings/Outcomes
Bioassay (Phenotyping)	Laboratory tests to assess pathogen growth or survival at various fungicide concentrations.	Measured sensitivity shifts; confirmed resistance to Group 11 (QoI) and Group 4 fungicides in downy mildew [1].
Genetic Analysis (Genotyping)	Molecular techniques (qPCR, NGS) to detect known resistance-associated mutations in pathogen DNA.	Identified mutations (e.g., G143A for QoIs); strong correlation (over 90%) with bioassay results for some fungicide groups [1].
Sample Collection & Preparation	Used rotorod spore traps, leaf washing, and swabs to collect pathogen samples from air and plant surfaces.	Spore traps proved highly sensitive, enabling detection before visible symptoms appeared [1].

Monitoring Method	Description	Key Findings/Outcomes
In-field qPCR Pipeline	A rapid, on-site molecular detection system for estimating resistance mutation frequencies.	Successfully deployed for estimating resistance frequencies in commercial vineyards as a cost-effective "first look" [1].

Experimental Protocols for Key Methods

Here are more detailed methodologies for the core techniques cited in the research, which can inform the design of your own experiments [1].

- **Pathogen Sample Collection and Isolation:**

- **Rotorod Spore Traps:** These mechanical traps collect airborne spores from the field over a set period. The collected samples are then used for direct DNA extraction.
- **Leaf/Swab Sampling:** Infected plant tissue is collected, or surfaces are swabbed to gather pathogen material. This is followed by laboratory isolation of the pathogen (e.g., *Botrytis cinerea* or *Erysiphe necator*) on artificial growth media to establish pure cultures for bioassays.

- **Phenotypic Bioassay Protocol:**

- **Prepare Fungicide Concentrations:** Create a dilution series of the fungicide in a growth medium, typically including a field-relevant rate.
- **Inoculate and Incubate:** Apply a standardized suspension of pathogen spores or mycelia to the medium and incubate under optimal growth conditions.
- **Measure Growth Response:** Assess pathogen growth inhibition by measuring parameters like colony diameter, lesion formation, or spore germination rate.
- **Analyze Data:** Calculate the effective concentration that inhibits growth by 50% (EC₅₀) and classify populations as sensitive, having reduced sensitivity, or resistant based on established thresholds.

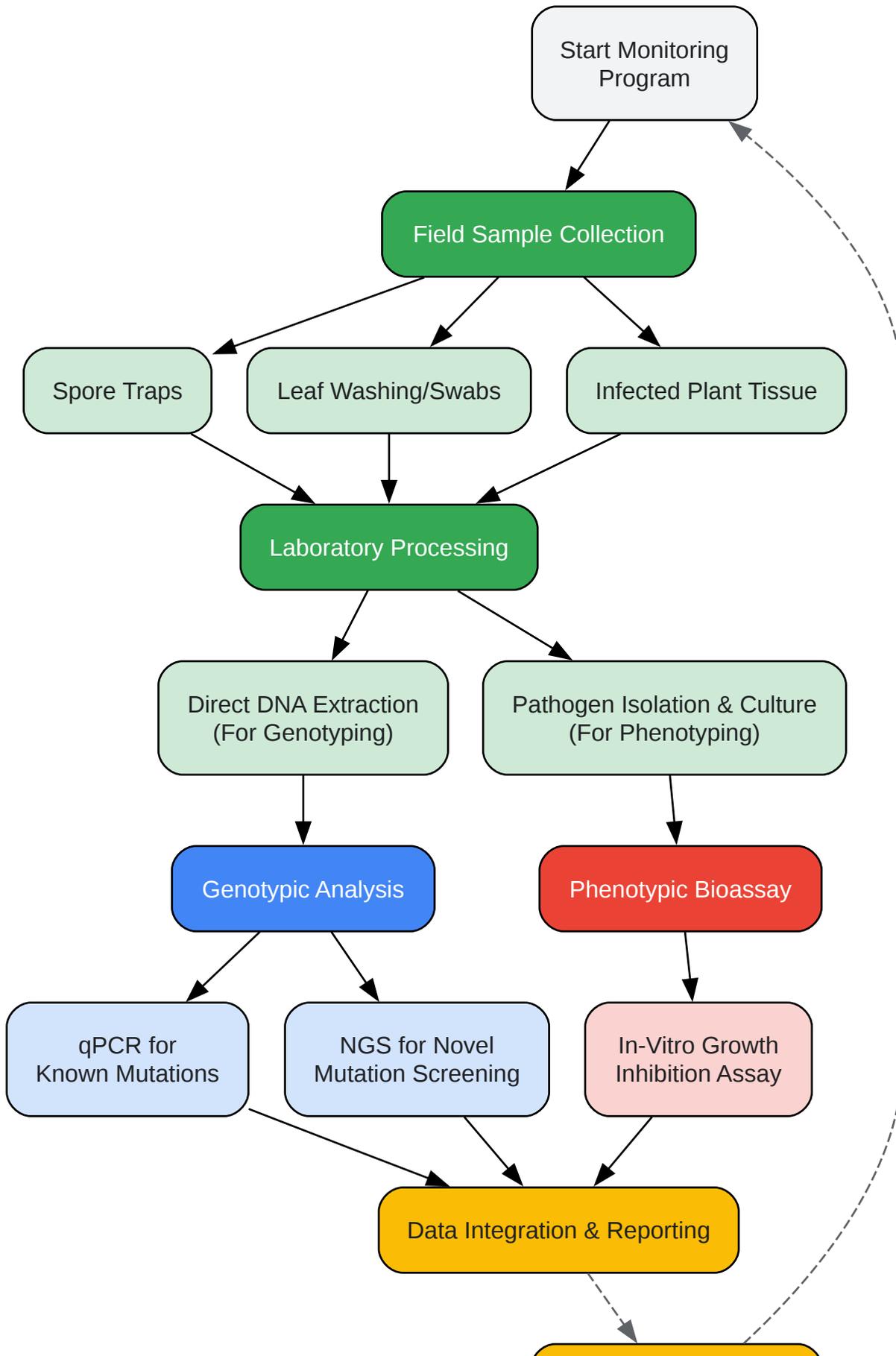
- **Genotypic Analysis Protocol:**

- **DNA Extraction:** Extract genomic DNA directly from field samples or from pure cultures.
- **qPCR Assay:** Use quantitative PCR with primers and probes specifically designed to detect single nucleotide polymorphisms (SNPs) known to confer resistance (e.g., the G143A mutation). This allows for frequency estimation within a population.

- **Next-Generation Sequencing (NGS):** Employ broader sequencing approaches to screen for known and novel mutations across target genes, which is useful for surveillance.

Workflow for Resistance Monitoring

The following diagram illustrates the logical workflow for implementing a resistance monitoring program, integrating the methods described above.



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References

1. Improving the understanding of fungicide resistance in Australian viticulture | Wine Australia
[wineaustralia.com]

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